molecular formula C11H16Cl2FN3 B2374960 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride CAS No. 2089277-79-0

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2374960
CAS No.: 2089277-79-0
M. Wt: 280.17
InChI Key: IGTQCBMJQPZUDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 5-fluoro-1-methyl-1H-1,3-benzodiazole with propan-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride include:

Uniqueness

The presence of the fluorine atom and the benzodiazole ring contributes to its unique reactivity and biological activity .

Properties

IUPAC Name

3-(5-fluoro-1-methylbenzimidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3.2ClH/c1-15-10-5-4-8(12)7-9(10)14-11(15)3-2-6-13;;/h4-5,7H,2-3,6,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTQCBMJQPZUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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